2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine
Description
2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-bromophenyl group at position 2 and a nitro group at position 7. The bromophenyl and nitro substituents modulate electronic properties, lipophilicity, and metabolic stability, making this compound a valuable candidate for drug discovery .
Properties
IUPAC Name |
2-(4-bromophenyl)-8-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-10-5-3-9(4-6-10)11-8-16-7-1-2-12(17(18)19)13(16)15-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUMSLOSTWQGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Coupling with Nitroolefins
Metal-free oxidative coupling strategies, such as those reported by Zhang et al., offer an alternative pathway. This one-pot method combines 2-aminopyridine, β-nitrostyrene derivatives, iodine (0.2 equiv), and tert-butyl hydroperoxide (TBHP) in acetonitrile under reflux. For the target compound, 4-bromo-β-nitrostyrene would replace conventional β-nitrostyrene.
The mechanism involves:
- Michael addition : The aminopyridine’s amine attacks the β-nitrostyrene’s α,β-unsaturated system.
- Oxidative cyclization : Iodine and TBHP mediate single-electron transfers, forming radical intermediates that cyclize into the imidazo[1,2-a]pyridine core.
- Tautomerization : The intermediate enol tautomerizes to the thermodynamically stable nitro-substituted product.
Optimization considerations :
- Temperature: 70–80°C improves reaction kinetics but risks nitro group decomposition.
- Solvent: Acetonitrile enhances solubility of aromatic intermediates compared to aqueous media.
- Yield: ~65% for 3-nitro analogues, suggesting comparable efficiency for 8-nitro isomers post-optimization.
Post-Functionalization via Directed Nitration
Introducing the nitro group after constructing the imidazo[1,2-a]pyridine scaffold represents a viable but underexplored strategy. Starting with 2-(4-bromophenyl)imidazo[1,2-a]pyridine, nitration using acetyl nitrate (AcONO2) in dichloroethane at 0°C could target the 8-position. The electron-deficient pyridine ring directs electrophilic attack para to the nitrogen (position 8), while the bromophenyl group’s meta-directing effects minimize competing substitutions.
Challenges :
- Regioselectivity: Competing nitration at position 3 (imidazole ring) may occur, necessitating careful stoichiometry control.
- Purification: Chromatographic separation of isomers is often required, reducing overall yield (estimated 40–50%).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 6-Nitro-2-aminopyridine, α-bromo ketone | EtOH, reflux, I₂ | 60–75 | Precursor synthesis required |
| Oxidative coupling | 2-Aminopyridine, 4-bromo-β-nitrostyrene | CH₃CN, I₂, TBHP, reflux | ~65 | Radical-mediated side reactions |
| Directed nitration | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | AcONO₂, 0°C | 40–50 | Regioselectivity challenges |
Mechanistic Insights into Cyclization
The iodine-mediated cyclocondensation (Method 1) proceeds through a base-activated pathway. Potassium hydroxide deprotonates the α-bromo ketone, generating an enolate that attacks the 2-aminopyridine’s amine. Subsequent intramolecular amidation forms the imidazole ring, with iodine facilitating bromide elimination. Computational studies suggest that nitro groups at position 8 stabilize the transition state via resonance interactions with the pyridine nitrogen.
In oxidative coupling (Method 2), TBHP oxidizes iodide to iodonium ions (I⁺), which polarize the nitroolefin’s double bond. This enhances the electrophilicity of the β-carbon, enabling nucleophilic attack by the aminopyridine. Radical recombination steps then forge the bicyclic system, with the nitro group’s position dictated by the olefin’s geometry.
Scalability and Industrial Relevance
Gram-scale synthesis of zolimidine analogues demonstrates the scalability of micellar and aqueous-phase methods. For 2-(4-bromophenyl)-8-nitroimidazo[1,2-a]pyridine, replacing SDS micelles with thermomorphic systems could improve phase separation and recovery. A recent advancement employs switchable solvents like DBU/1-hexanol, which reversibly solubilize reactants at elevated temperatures.
Spectroscopic Characterization
While specific data for the 8-nitro isomer are unavailable, analogous compounds exhibit distinct spectral signatures:
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitro Group
The nitro group at position 8 undergoes nucleophilic aromatic substitution (NAS) under basic or reductive conditions. For example:
-
Reduction to amine : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling further functionalization (e.g., diazotization or amide coupling) .
-
Displacement with thiols : In polar aprotic solvents (e.g., DMF), the nitro group is replaced by thiols (-SH) at elevated temperatures (80–100°C).
Mechanistic pathway :
The nitro group’s electron-withdrawing nature activates the adjacent carbon for attack by nucleophiles (Nu⁻) .
Electrophilic Aromatic Substitution (EAS) at the Bromophenyl Ring
The bromine atom at the para position of the phenyl ring directs incoming electrophiles to the ortho and meta positions. Key reactions include:
-
Suzuki–Miyaura coupling : The bromine undergoes palladium-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to bromine.
Example reaction conditions :
| Substrate | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)-8-nitro | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DMF, 90°C | 78% |
Coordination Chemistry
The nitrogen atoms in the imidazo[1,2-a]pyridine core act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic applications:
-
Cu(II) complexes : Exhibit enhanced catalytic activity in oxidation reactions (e.g., alcohol → ketone) .
-
Fe(III) complexes : Used in green oxidation protocols (e.g., H₂O₂-mediated epoxidation) .
Structural features :
-
The imidazole N1 and pyridine N2 atoms coordinate with metals, forming five-membered chelate rings .
-
Substituents (e.g., nitro, bromophenyl) influence metal-binding affinity and geometry .
Cycloaddition and Multi-Component Reactions
The compound participates in cycloadditions and tandem reactions due to its conjugated π-system:
-
[4+1] Cycloaddition : Reacts with tert-butyl isocyanide under iodine catalysis to form imidazo[1,2-a]pyrazine derivatives .
-
Three-component aza-Friedel–Crafts alkylation : Combines with aldehydes and amines (e.g., morpholine) in the presence of Sc(OTf)₃ to yield C3-alkylated products .
Mechanistic pathway :
The reaction proceeds via iminium ion intermediates .
Oxidative Coupling
Iodine-mediated oxidative coupling with nitroolefins generates fused heterocycles:
Conditions :
Functional Group Interconversion
Scientific Research Applications
Pharmacological Properties
Imidazo[1,2-a]pyridine derivatives, including 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine, exhibit a wide range of pharmacological activities:
- Anticholinesterase Activity : Compounds in this class have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. For example, derivatives with specific substitutions have demonstrated significant inhibitory effects on these enzymes, suggesting their potential use in cognitive enhancement therapies .
- Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives possess antibacterial properties against various strains including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies reveal that specific modifications can enhance their efficacy against these pathogens .
- Anticancer Potential : There is growing interest in the anticancer properties of imidazo[1,2-a]pyridine derivatives. Studies have reported their effectiveness against multiple cancer cell lines, including leukemia and solid tumors. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
- Alzheimer's Disease Research : A study investigated the cholinesterase inhibitory activity of various imidazo[1,2-a]pyridine derivatives. The findings revealed that specific substitutions on the imidazo ring enhanced binding affinity to cholinesterase enzymes, indicating a potential therapeutic pathway for Alzheimer's treatment through these compounds .
- Antibacterial Screening : In a comparative study assessing the antibacterial efficacy of different imidazo[1,2-a]pyridine derivatives, this compound was tested against clinical isolates. The results showed promising activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .
- Anticancer Evaluation : A recent investigation evaluated the cytotoxic effects of several imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The study demonstrated that this compound exhibited significant antiproliferative effects on breast cancer cells through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and repair mechanisms . The nitro group can undergo bioreduction to form reactive intermediates that damage bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The position and type of halogen on the phenyl ring significantly influence biological activity and chemical reactivity:
Key Insight : Para-substituted bromophenyl groups optimize electronic and steric compatibility with hydrophobic enzyme pockets, whereas meta- or ortho-substitutions may reduce efficacy due to unfavorable interactions .
Substituent Effects at Position 8
The functional group at position 8 dictates electronic properties and metabolic stability:
Key Insight : Nitro groups at position 8 enhance reactivity in nucleophilic aromatic substitution, making the compound suitable for further derivatization. However, trifluoromethyl or methyl groups may improve pharmacokinetic profiles .
Biological Activity
2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of interest in medicinal chemistry. The following sections detail its biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromophenyl group and a nitro group attached to the imidazo[1,2-a]pyridine scaffold. This structural composition is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H8BrN3O2 |
| Molecular Weight | 308.12 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with nitro groups often demonstrate enhanced activity against various bacterial strains. The compound has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. It is believed that the nitro group plays a crucial role in inducing cytotoxic effects on cancer cells. In vitro studies have shown that this compound can effectively inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound is thought to be mediated through the generation of reactive oxygen species (ROS) upon reduction of the nitro group. This mechanism can lead to oxidative stress in target cells, contributing to its antimicrobial and anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the imidazo[1,2-a]pyridine scaffold can significantly influence its pharmacological properties.
- Nitro Group Position : The position of the nitro group (at the 8-position) is critical for maintaining its biological efficacy.
- Bromine Substitution : The presence of the bromine atom enhances lipophilicity and may improve cellular uptake.
- Phenyl Ring Modifications : Alterations to the phenyl ring can affect binding affinity to biological targets.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against a panel of pathogens. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity Assessment
In another investigation focused on anticancer properties, researchers tested this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective dose ranges for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-bromophenyl)-8-nitroimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 3-bromopyridine-2-amine with α-bromo ketones (e.g., 2-bromo-1-(4-bromophenyl)ethanone) in ethanol under reflux. Sodium bicarbonate is often used as a base to facilitate cyclization . Nitration at the 8-position can be achieved using nitric acid/sulfuric acid mixtures, with temperature control (0–5°C) critical to avoid over-nitration. Yields (~54% in intermediate steps) depend on stoichiometry and purification methods (e.g., recrystallization vs. column chromatography) .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of:
- ¹H/¹³C-NMR : Aromatic protons (δ 7.4–8.6 ppm) and nitro group deshielding effects (δ ~8.3 ppm for adjacent protons) .
- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro groups .
- LC-MS/HRMS : Molecular ion peaks (e.g., [M+H⁺] at m/z 363.97) and isotopic patterns (Br, 1:1 ratio) validate the formula .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Imidazo[1,2-a]pyridines are screened for anticancer and antimicrobial activity. For example, nitro-substituted derivatives show IC₅₀ values <10 µM in in vitro assays (e.g., MTT assays against HeLa cells). Activity correlates with nitro group positioning and bromophenyl lipophilicity, which enhances membrane permeability .
Advanced Research Questions
Q. How does the nitro group at the 8-position influence electronic properties and binding to biological targets?
- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, reducing electron density at the pyridine ring (confirmed by DFT calculations). This enhances interactions with electron-rich enzyme pockets (e.g., kinase ATP-binding sites). Competitive inhibition assays (e.g., fluorescence polarization) quantify binding affinity changes when nitro is replaced with other substituents .
Q. What strategies resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HepG2) and control compounds across studies.
- HPLC purity validation : Ensure >95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., nitro derivatives consistently show higher cytotoxicity than methyl analogues) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?
- Methodological Answer : Systematic modifications include:
- Substituent variation : Replace bromophenyl with fluorophenyl to modulate logP and solubility .
- Nitro group replacement : Test cyano or trifluoromethyl groups to balance potency and metabolic stability.
- Crystallography : Co-crystallize with target kinases (e.g., CDK2) to identify critical hydrogen bonds (e.g., nitro-O with Lys89) .
Q. What analytical methods quantify photodegradation pathways of this compound under UV exposure?
- Methodological Answer :
- HPLC-MS/MS : Track degradation products (e.g., nitro reduction to amine or denitration).
- EPR spectroscopy : Detect radical intermediates (e.g., nitro anion radicals) during UV irradiation .
- Kinetic studies : Fit degradation data to first-order models to calculate half-lives under varying pH/light intensity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
